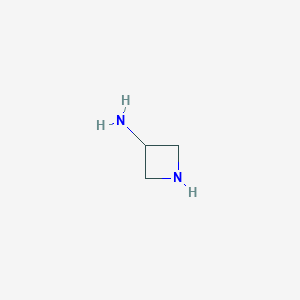

Azetidin-3-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

azetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2/c4-3-1-5-2-3/h3,5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPKMJDUXJFKOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363972 | |

| Record name | Azetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102065-86-1 | |

| Record name | Azetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of Azetidin 3 Amine

Ring Strain Energy and its Influence on Azetidine (B1206935) Reactivity

The reactivity of azetidines is largely governed by their considerable ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This strain is intermediate between that of the more reactive aziridines (27.7 kcal/mol) and the less strained, more stable pyrrolidines (5.4 kcal/mol). rsc.org This inherent strain makes the azetidine ring susceptible to cleavage, a characteristic that is exploited in various synthetic transformations. rsc.orgrsc.orgresearchwithrutgers.com The presence of this strain can, however, also lead to undesired decomposition pathways, particularly under acidic conditions. nih.govacs.org

The stability of the azetidine ring, while lower than that of larger nitrogen heterocycles, is sufficient to allow for its handling and functionalization under controlled conditions. rsc.orgresearchwithrutgers.com The balance between stability and reactivity makes azetidines versatile intermediates in organic synthesis. rsc.org The strain energy of the ring is a key factor driving reactions that involve the opening of the four-membered ring, as this relieves the inherent strain. nih.govalmerja.com

Nucleophilic Ring-Opening Reactions of the Azetidine Core

The strained nature of the azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions are a cornerstone of azetidine chemistry, providing access to a variety of functionalized linear amines. nih.govresearchgate.netbohrium.com The reactivity of the azetidine ring towards nucleophiles can be enhanced by activation of the nitrogen atom, typically through protonation or conversion to an azetidinium salt, which makes the nitrogen a better leaving group. almerja.commagtech.com.cn

A variety of nucleophiles can participate in these ring-opening reactions, including amines, thiols, and alcohols. beilstein-journals.org For instance, N-substituted azetidines have been shown to undergo acid-mediated intramolecular ring-opening decomposition through the nucleophilic attack of a pendant amide group. nih.gov The regioselectivity of these reactions is highly dependent on the substitution pattern of the azetidine ring and the nature of the nucleophile. magtech.com.cn

Regioselectivity and Stereoselectivity in Ring Cleavage Processes

Nucleophilic ring-opening of unsymmetrically substituted azetidines and azetidiniums often proceeds with high regioselectivity and stereoselectivity. nih.govresearchgate.net The outcome of the reaction is influenced by both electronic and steric factors. magtech.com.cn

Electronic Effects: Substituents that can stabilize a positive charge on an adjacent carbon atom, such as aryl, vinyl, or carbonyl groups, tend to direct nucleophilic attack to that carbon. magtech.com.cn This is due to the stabilization of the transition state leading to C-N bond cleavage. magtech.com.cn

Steric Effects: In the absence of strong electronic directing groups, the regioselectivity is often controlled by steric hindrance. Bulky nucleophiles or highly substituted azetidine rings will favor attack at the less sterically hindered carbon atom. magtech.com.cn

The stereochemistry of the starting azetidine is often transferred to the product, with the reaction proceeding through an S(_N)2-type mechanism, resulting in an inversion of configuration at the center of attack. nih.gov

Electrophilic Functionalization of the Azetidine Nitrogen and Carbon Atoms

The nitrogen atom of the azetidine ring is nucleophilic and can readily react with a variety of electrophiles. This allows for the introduction of a wide range of substituents on the nitrogen, including alkyl, acyl, and sulfonyl groups. researchgate.net This functionalization can be used to modify the properties of the azetidine-containing molecule or to introduce handles for further chemical transformations. researchgate.net

Functionalization of the carbon atoms of the azetidine ring is also possible. α-Lithiated N-Boc azetidines can be generated and trapped with various electrophiles to introduce substituents at the C2 position. nih.gov This methodology provides a route to a diverse array of C2-functionalized azetidines. nih.gov

Transformational Reactions of Azetidin-3-ones and Related Intermediates

Azetidin-3-ones are versatile synthetic intermediates that can be transformed into a variety of other functionalized azetidines. nih.govnih.gov The carbonyl group can undergo nucleophilic addition, reduction, and other standard ketone reactions. For example, the reduction of the ketone in N-Bus-protected azetidin-3-one (B1332698) with sodium borohydride yields the corresponding azetidin-3-ol. nih.gov

These intermediates can also participate in ring-opening reactions. For instance, treatment of a tert-butyldimethylsilyl (TBS)-substituted azetidin-3-one with concentrated HCl in THF resulted in the ring-opened product. nih.gov Furthermore, azetidin-3-ones can be derived from the photochemical Norrish-Yang cyclization of α-aminoacetophenones to form azetidinols, which can then undergo ring-opening upon addition of electrophiles. beilstein-journals.org

Computational and Mechanistic Investigations of Reaction Pathways

Computational chemistry has become an invaluable tool for understanding the mechanisms of reactions involving azetidines. These studies provide insights into transition state structures, reaction energetics, and the factors that control selectivity. mit.edu

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate the reaction mechanisms of azetidine derivatives. nih.govresearchgate.netbohrium.com DFT calculations have been successfully employed to rationalize the regioselectivities observed in the nucleophilic ring-opening of azetidiniums. nih.govresearchgate.net By calculating the energies of the different possible transition states, researchers can predict and explain the experimentally observed product distributions.

For example, DFT studies have been used to understand the opposite regioselectivity observed in the intramolecular aminolysis of trans- and cis-epoxy amines leading to azetidine formation. nih.gov These calculations revealed that the coordination of the lanthanum catalyst to the substrate plays a crucial role in determining the reaction outcome. nih.gov DFT has also been used to elucidate the mechanism of the Staudinger synthesis of β-lactams (azetidin-2-ones), identifying 1,3-oxazin-4-one species as potential intermediates. mdpi.com

Interactive Data Table: Comparison of Ring Strain Energies

| Heterocycle | Ring Strain (kcal/mol) |

| Aziridine (B145994) | 27.7 rsc.org |

| Azetidine | 25.4 rsc.org |

| Pyrrolidine (B122466) | 5.4 rsc.org |

Transition State Analysis and Energetic Profiles

The reactivity of azetidin-3-amine is intrinsically linked to the high ring strain of the four-membered azetidine ring and the nucleophilicity of the exocyclic amino group. Understanding the transition states and energetic profiles of its reactions is crucial for predicting reaction outcomes and designing synthetic pathways. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating these mechanistic details at a molecular level.

Ring Formation versus Ring Reactivity: Insights from Computational Studies

While comprehensive computational studies specifically on the reactions of this compound are limited in publicly accessible literature, valuable insights can be drawn from theoretical investigations into the formation of the azetidine ring itself. For instance, DFT calculations have been employed to analyze the intramolecular aminolysis of cis-3,4-epoxy amines, a reaction that can lead to the formation of either an azetidine or a five-membered pyrrolidine ring. nih.gov

These studies reveal that the transition state leading to the formation of the azetidine ring is often energetically less favorable than that leading to the corresponding pyrrolidine. nih.gov This is consistent with the general principle that the formation of a four-membered ring is kinetically and thermodynamically less favored than a five-membered ring due to greater ring strain.

In a La(OTf)₃-catalyzed system, calculations have shown a significant energy difference between the transition states for the formation of azetidine and pyrrolidine. nih.gov The coordination of the lanthanum catalyst plays a crucial role in modulating these energy barriers. nih.gov

Table 1: Calculated Relative Energies of Transition States in the Intramolecular Aminolysis of a Model cis-Epoxy Amine

| Transition State | Product | Relative Energy (kcal/mol) |

| TS1 | Azetidine | 15.8 |

| TS2 | Pyrrolidine | 12.5 |

Note: The data in this table is illustrative and based on findings from computational studies on the formation of the azetidine ring system. nih.gov The exact values can vary depending on the specific substrate and computational method.

This data underscores the inherent strain in the azetidine ring, which is a key factor governing its subsequent reactivity. Once formed, this strain energy can be released in ring-opening reactions, influencing the energetic profile of such transformations.

Nucleophilic Reactivity of the 3-Amino Group

The exocyclic amino group at the 3-position of the azetidine ring is a primary site of reactivity. As a primary amine, it can act as a nucleophile in a variety of reactions, including acylation and alkylation. The transition states for these reactions will resemble those of other primary amines, but will be influenced by the electronic and steric effects of the azetidine ring.

Ring-Opening Reactions: Energetic Considerations

The azetidine ring in this compound is susceptible to nucleophilic ring-opening, particularly under acidic conditions where the ring nitrogen is protonated, forming a more reactive azetidinium ion. DFT calculations have been instrumental in understanding the regioselectivity of these ring-opening reactions. nih.gov

The energetic profile of such a reaction would involve an initial protonation step, followed by the nucleophilic attack. The transition state for the ring-opening will involve the simultaneous breaking of a C-N bond within the ring and the formation of a new bond with the incoming nucleophile. The activation energy for this step is significantly influenced by the release of the ring strain. The regioselectivity of the attack (at C2 vs. C4) is determined by the relative energies of the two possible transition states, which are in turn affected by steric and electronic factors of any substituents on the ring.

Table 2: Illustrative Energetic Profile for a Generic Reaction of this compound

| Reaction Coordinate | Species | Relative Free Energy (kcal/mol) |

| 1 | This compound + Electrophile | 0 |

| 2 | Transition State 1 (N-functionalization) | +15 to +25 |

| 3 | Intermediate | +5 to +10 |

| 4 | Transition State 2 | +18 to +28 |

| 5 | N-functionalized Product | -10 to -20 |

Note: This table presents a hypothetical energetic profile for a generic N-functionalization reaction of this compound to illustrate the concepts of transition states and intermediates. The values are representative and not from a specific published study on this compound.

Derivatization and Functionalization Strategies for Azetidin 3 Amine

Synthesis of Substituted Azetidin-3-amine Derivatives

The synthesis of substituted this compound derivatives involves various strategies to introduce functional groups onto the azetidine (B1206935) ring or the exocyclic amine.

N-Alkylation and Acylation Reactions

The nitrogen atom of the azetidine ring and the exocyclic amine in this compound are key sites for functionalization through alkylation and acylation reactions. N-alkylation of azetidines is a common method for introducing substituents onto the ring nitrogen. While overalkylation can be a complication, particularly with primary and secondary amines, N-alkylation is a useful route for synthesizing tertiary amines and quaternary ammonium (B1175870) salts. wikipedia.org Intramolecular reactions of haloamines can lead to cyclic structures, including azetidines, through N-alkylation. wikipedia.org Acylation reactions, such as coupling with acyl chlorides, are also employed to modify the nitrogen atoms, allowing for the introduction of amide functionalities. vulcanchem.comresearchgate.netsciensage.info These reactions are often used in the synthesis of more complex azetidine derivatives.

Modifications at the C2 and C4 Positions of the Azetidine Ring

Modifications at the C2 and C4 positions of the azetidine ring, adjacent to the nitrogen atom, are crucial for generating diverse azetidine scaffolds. These positions can be functionalized through various methods, including alkylation, arylation, and the introduction of other carbon-based substituents. For instance, diastereoselective α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes has been reported, allowing for the introduction of alkyl, allyl, cinnamyl, methyl, ethyl, and acyl electrophiles at the C2 position with high yields and diastereoselectivity. rsc.org The ring strain of azetidines can be leveraged for bond functionalization through σ-N–C bond cleavage, which can facilitate modifications at these positions. rsc.org

Introduction of Heterocyclic Moieties onto the Azetidine Skeleton

The introduction of other heterocyclic moieties onto the azetidine skeleton is a strategy to create hybrid molecules with potentially enhanced or novel biological activities. This can be achieved by reacting this compound or its derivatives with precursors containing the desired heterocycle, or by incorporating the azetidine ring into a larger synthetic pathway that builds the heterocyclic system. For example, aza-Michael addition reactions have been used to synthesize novel heterocyclic amino acid derivatives containing azetidine rings by reacting methyl 2-(N-Boc-azetidin-3-ylidene)acetate with various NH-heterocycles, including azetidine, pyrrolidine (B122466), piperidine, morpholine, and various aromatic heterocycles like pyrazole (B372694) and imidazole. mdpi.com This approach allows for the formation of C-N bonds between the azetidine core and the introduced heterocycle.

Suzuki–Miyaura Cross-Coupling for Diversification

Suzuki–Miyaura cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely applied for the diversification of azetidine structures, particularly by introducing aryl and heteroaryl groups. This reaction typically involves the coupling of an organoboron compound with an organic halide or pseudohalide, catalyzed by a palladium complex. snnu.edu.cn For this compound derivatives, Suzuki–Miyaura coupling can be utilized to attach aromatic or heteroaromatic rings at various positions of the azetidine core, including the nitrogen atom or carbon atoms. For instance, the synthesis and diversification of novel heterocyclic amino acid derivatives have been achieved through Suzuki–Miyaura cross-coupling from brominated pyrazole–azetidine hybrids with boronic acids. mdpi.comnih.govresearchgate.net Palladium complexes of azetidine-based ligands have also been studied as catalysts for Suzuki–Miyaura coupling reactions, demonstrating high activity for the coupling of aryl bromides and chlorides with aryl boronates. researchgate.netmdpi.com Nickel-catalyzed Suzuki Csp2-Csp3 cross-coupling reactions have also been developed for synthesizing azetidines with all-carbon quaternary centers, leveraging the ring strain release of 1-azabicyclo[1.1.0]butanes. nih.govorganic-chemistry.org

Late-Stage Functionalization of this compound in Complex Molecules

Late-stage functionalization (LSF) allows for the introduction of functional groups into complex molecules at a late stage of synthesis, which can be particularly useful for diversifying lead compounds in drug discovery. This compound can serve as a handle for LSF in complex molecular architectures, such as macrocyclic peptides. nih.govljmu.ac.ukresearchgate.net The azetidine unit in these complex molecules can undergo further modifications, such as chemoselective deprotection and substitution at the azetidine nitrogen, or through click chemistry approaches. nih.govljmu.ac.ukresearchgate.net This enables the attachment of various tags or functional groups without affecting other sensitive parts of the molecule. Strain-enabled cross-metathesis has also been reported as a method for the late-stage derivatization of prenylated compounds, leading to the formation of azetidines. nih.gov

Hybrid Compounds Featuring the this compound Moiety

Hybrid compounds that incorporate the this compound moiety alongside other pharmacologically relevant scaffolds are an important area of research. This molecular hybridization strategy aims to combine the desirable properties of different structural units to create new compounds with improved or unique biological activities. The azetidine ring's presence can influence the conformation and properties of the resulting hybrid molecule. nih.gov Examples include hybrid compounds featuring azetidine conjugated with thiazoles, evaluated as EGFR inhibitors researchgate.net, and hybrid molecules combining azetidine with 4H-pyran researchgate.net. The synthesis of hybrid pharmacophores encompassing azetidines with other heterocycles like 1,8-naphthyridine (B1210474) and pyrimidine (B1678525) has also been explored. sciensage.inforesearchgate.netniscpr.res.in

Academic Applications of Azetidin 3 Amine As a Molecular Scaffold

Azetidin-3-amine as a Core Scaffold in Medicinal Chemistry Research

This compound serves as a valuable core scaffold in the design and synthesis of novel compounds with potential biological activities. Its incorporation into molecular structures can influence properties such as lipophilicity, solubility, and metabolic stability. chemrxiv.org

Design and Synthesis of Conformationally Restricted Analogues

The rigid four-membered ring of azetidine-3-amine restricts the conformational flexibility of molecules, which is a key strategy in drug design to improve potency and selectivity for biological targets. By locking certain parts of a molecule into specific orientations, researchers can optimize interactions with enzymes and receptors. Studies have explored the synthesis of substituted azetidine (B1206935) derivatives to create conformationally constrained analogues of various bioactive compounds. cenmed.comthieme-connect.de

Exploration in the Development of Enzyme and Receptor Modulators

This compound scaffolds have been explored in the development of modulators for a variety of enzymes and receptors. This includes research into enzyme inhibitors and receptor modulators, contributing to advancements in drug discovery and therapeutic development. myskinrecipes.com For instance, azetidine derivatives have been evaluated for their potency as GABA-uptake inhibitors, targeting GAT-1 and GAT-3 transporters. nih.gov The azetidine moiety is also present in the structure of Janus kinase (JAK) inhibitors. wikipedia.orgnih.gov

Examples of this compound Scaffolds in Investigational and Approved Compounds

The this compound scaffold is present in the structures of several investigational and approved pharmaceutical compounds, highlighting its significance in drug development.

CCR2 Antagonists: Azetidine-3-amines have been identified as substructures of CCR2 antagonists, which are of interest for their potential therapeutic applications. chemrxiv.org

Kinase Inhibitors: The azetidine core is found in kinase inhibitors such as Baricitinib, a Janus kinase (JAK) inhibitor approved for treating conditions like rheumatoid arthritis and alopecia areata. wikipedia.orgnih.govmims.comuni.luresearchgate.netmdpi.comnih.govscienceopen.com Baricitinib contains a 3-(pyrazol-1-yl)azetidine skeleton. mdpi.com

Triple Reuptake Inhibitors: Novel azetidines based on the 3-aryl-3-oxypropylamine scaffold have been designed, synthesized, and evaluated as triple reuptake inhibitors (TRIs), which target the reuptake of serotonin, norepinephrine, and dopamine. chemrxiv.orgacs.orglookchem.comnih.govebi.ac.ukacs.org

Dihydropyridine (B1217469) Calcium Channel Blockers: An azetidine ring is present in the molecular structure of Azelnidipine, a dihydropyridine calcium channel blocker used as an antihypertensive drug. chemrxiv.orgmdpi.comindiamart.comnih.govnih.govmedicaldialogues.inuni.lu

Role in Peptidomimetics and Non-Natural Amino Acid Design

Azetidine derivatives play a significant role in the design of peptidomimetics and non-natural amino acids, offering valuable properties for protein engineering and the development of biologically active substances. mdpi.comacs.orgnih.govchemrxiv.orggoogle.comenamine.net

Incorporation into Peptide Structures

Azetidine-based amino acids can be incorporated into peptide structures, leading to modified peptides with altered conformational preferences and improved properties such as metabolic stability. mdpi.comacs.orgnih.govchemrxiv.orgljmu.ac.uk The introduction of cyclic amino acid scaffolds like azetidine can cause substantial changes in the secondary structure of peptide chains. chemrxiv.org For example, the 3-aminoazetidine subunit has been introduced as a turn-inducing element in the synthesis of small cyclic peptides, leading to improved cyclization efficiency. ljmu.ac.uk

Azetidine Amino Acid Derivatives as Bioisosteres for Natural Amino Acids

Azetidine amino acid derivatives can serve as bioisosteres for natural amino acids, meaning they can mimic the biological activity of natural amino acids while potentially offering improved pharmacological properties. mdpi.comenamine.netktu.edu

(Azetidin-3-yl)acetic acid can be used as a structural analogue for 4-aminobutanoic acid (GABA). mdpi.comsemanticscholar.org Azetidine derivatives representing conformationally constrained GABA or beta-alanine (B559535) analogs have been evaluated as GABA-uptake inhibitors. nih.gov

Azetidine amino ester derivatives have been developed as analogues of 5-aminopentanoic acid (δ-aminovaleric acid). mdpi.comsemanticscholar.org

Azetidine-2-carboxylic acid and its 3-aryl derivatives have been widely used as building blocks to prepare small peptides and are considered analogues of proline. mdpi.com Azetidine-3-carboxylic acid has also been employed in the preparation of conformationally constrained analogues of β-proline. mdpi.com

Applications in Material Science and Polymer Chemistry

This compound, possessing a strained four-membered ring and a reactive primary amine group, presents opportunities for application in material science and polymer chemistry as a molecular scaffold. The inherent ring strain of the azetidine core makes it susceptible to ring-opening reactions, a property fundamental to the synthesis of various polymeric materials.

Research into the polymerization of azetidines, including the parent azetidine, provides a basis for understanding how the azetidine scaffold behaves in polymer synthesis. Cationic ring-opening polymerization is a common method employed for azetidines, leading to polymers where the cyclic structure is opened and integrated into the polymer chain. For instance, the cationic polymerization of azetidine itself yields branched poly(propylenimine) (PPI). This process is typically initiated by strong acids, such as perchloric acid, and is conducted in polar solvents like methanol. Studies have investigated the kinetics of this polymerization and the resulting distribution of amine functionalities (primary, secondary, and tertiary) within the polymer structure, which can be influenced by reaction parameters like temperature and time.

The poly(propylenimine) derived from azetidine has been explored for its utility in CO2 capture applications when supported on mesoporous silica (B1680970) materials. This demonstrates the potential for azetidine-based polymers in developing functional materials for gas adsorption.

Illustrative polymerization conditions for azetidine include:

| Monomer | Initiator | Solvent | Temperature (K) | Reaction Time (h) | Product Type |

| Azetidine | Perchloric acid (HClO4) | Methanol | 343-353 | 20-150 | Branched poly(propylenimine) |

Beyond direct polymerization into the polymer backbone, azetidine derivatives have also found application as components in material systems. For example, certain azetidine derivatives have been investigated for their use as latent curing agents for resins, particularly for polyurethane and polyepoxide systems. Their incorporation allows for controlled curing processes, which is valuable in the production of materials like laminates, sealants, and adhesives.

Furthermore, theoretical studies have explored the potential of highly substituted azetidine derivatives, such as nitroimine-substituted azetidines, as high-energy-density compounds. These computational investigations assess properties relevant to energetic materials, including heats of formation, bond dissociation energies, and detonation characteristics. While these studies focus on specific derivatives, they highlight the potential of the azetidine scaffold as a base structure for designing materials with high energy content.

The development of efficient synthetic routes to access this compound is crucial for its broader application as a molecular scaffold in these fields. Recent advancements in the synthesis of azetidine-3-amines are anticipated to facilitate their use in material and polymer disciplines, suggesting a growing interest in incorporating this specific structural motif into new functional materials. The presence of the primary amine group in this compound offers additional avenues for functionalization and cross-linking, potentially leading to polymers and materials with diverse properties compared to those derived from unsubstituted azetidine.

Structural Elucidation and Spectroscopic Characterization of Azetidin 3 Amine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity and relative spatial arrangement of atoms within a molecule. For azetidin-3-amine compounds, both basic and advanced NMR methods are routinely employed.

¹H-NMR and ¹³C-NMR for Basic Structure Confirmation

¹H-NMR and ¹³C-NMR spectroscopy are essential for confirming the basic azetidine (B1206935) ring structure and the presence of the amine functional group and any substituents. The chemical shifts and coupling patterns in the ¹H-NMR spectrum provide information about the different types of protons and their environments within the molecule. For example, the methylene (B1212753) protons of the azetidine ring typically appear in characteristic regions, influenced by the adjacent nitrogen atom and any substituents. The ¹³C-NMR spectrum reveals the distinct carbon atoms present, with their chemical shifts providing clues about their hybridization and electronic environment.

Studies on azetidine derivatives consistently report ¹H and ¹³C NMR data to confirm the synthesized structures. chemrxiv.orgrsc.orggoogle.comrsc.orgnih.govmdpi.commdpi.combeilstein-journals.orgjmchemsci.comchemicalbook.comtandfonline.comresearchgate.netsciencescholar.usjmchemsci.comheteroletters.orgnih.gov For instance, the ¹H-NMR spectrum of 1-benzhydryl-N,N-diallylthis compound shows characteristic multiplets and triplets corresponding to the azetidine ring protons, allyl protons, and benzhydryl protons. chemrxiv.org Similarly, ¹³C-NMR data confirms the presence of the expected carbon signals for various azetidine-3-amine derivatives. chemrxiv.orgrsc.orggoogle.comrsc.orgnih.govmdpi.combeilstein-journals.orgsciencescholar.usheteroletters.org

Interactive Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Selected Azetidine Derivatives

| Compound | ¹H-NMR (δ, ppm) (Selected Signals) | ¹³C-NMR (δ, ppm) (Selected Signals) | Source |

| 1-Benzhydryl-N,N-diallylthis compound | 3.43-3.27 (m, 3H, Azetidine), 2.88-2.83 (m, 2H, Azetidine) | 78.5 (CH, Benzhydryl), 59.8, 54.3, 52.9 (Azetidine ring carbons and N-allyl CH2) | chemrxiv.org |

| 1-Benzhydryl-N-octylthis compound | 3.52-3.42 (m, 3H, Azetidine), 2.75-2.67 (m, 2H, Azetidine) | 78.7 (CH, Benzhydryl), 62.5, 52.9, 47.1 (Azetidine ring carbons and N-octyl CH2) | chemrxiv.org |

| tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate | 1.37 (s, 9H, t-Bu), 3.71-3.84 (m, 2H, Azetidine), 3.94 (d, 2H, Azetidine) | 28.4 (C(CH3)3), 48.2 (Azetidine C-2,4), 57.1 (Azetidine C-3), 79.6 (C(CH3)3), 156.3 (C=O) | nih.govmdpi.com |

| 3-(3,3-Difluoroazetidin-1-yl)pyridine | 4.28-4.21 (m, 4H, Azetidine) | 115.8 (t, JCF 275 Hz, CF2), 54.4, 48.4, 45.9 (Azetidine ring carbons) | beilstein-journals.org |

Advanced NMR Techniques (e.g., 1D and 2D NMR, ¹⁵N-NMR, HMBC, HSQC, NOESY, DOSY) for Complex Derivatives and Stereochemical Assignments

For more complex this compound derivatives and for determining stereochemistry, advanced NMR techniques are indispensable. 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide crucial through-bond connectivity information, helping to assign complex spectra and confirm the structural framework. nih.govmdpi.comnih.govresearchgate.netipb.ptacs.org HSQC correlates protons with their directly attached carbons, while HMBC reveals correlations between protons and carbons that are separated by two or three bonds. nih.govmdpi.comnih.govresearchgate.netipb.ptacs.org

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly useful for determining through-space correlations, which can help in assigning relative stereochemistry and understanding the conformation of the molecule. nih.govmdpi.comresearchgate.net For example, NOEs between specific protons on the azetidine ring and substituents can indicate their proximity in space. nih.govmdpi.com

¹⁵N-NMR spectroscopy can provide valuable information about the nitrogen atoms in the azetidine ring and the amine group. The chemical shifts of nitrogen atoms are sensitive to their electronic environment and hybridization. nih.govmdpi.comipb.pt Studies have reported ¹⁵N NMR data for azetidine derivatives, showing characteristic resonances for the azetidine nitrogen and other nitrogen atoms present in the molecule. nih.govmdpi.comipb.pt For instance, the azetidine nitrogen in tert-butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate resonates at δ -337.8 ppm. nih.govmdpi.com

Interactive Table 2: Examples of Advanced NMR Applications for Azetidine Derivatives

| Technique | Application | Example Findings | Source |

| HSQC | Correlating protons with directly attached carbons | Used to assign proton and carbon signals in various azetidine derivatives. | nih.govmdpi.comnih.govipb.ptacs.org |

| HMBC | Identifying two- and three-bond correlations between protons and carbons | Confirmed structural connectivity in complex azetidine derivatives, including correlations between azetidine ring protons and substituent carbons. | nih.govmdpi.comnih.govresearchgate.netipb.ptacs.org |

| NOESY | Determining through-space correlations for stereochemistry and conformation | Used to confirm regiochemistry and show spatial proximity between protons, aiding in stereochemical assignments. | nih.govmdpi.comresearchgate.net |

| ¹⁵N-NMR | Characterizing nitrogen atoms | Provided characteristic nitrogen resonances for the azetidine ring and other nitrogen-containing functional groups. | nih.govmdpi.comipb.pt |

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound compounds. Low-resolution MS provides the mass-to-charge ratio (m/z) of the molecular ion and fragment ions, which helps in confirming the molecular weight and provides structural information through fragmentation patterns. google.commdpi.combeilstein-journals.orgtandfonline.comheteroletters.orgnih.govuni-muenchen.de

High-Resolution Mass Spectrometry (HRMS), particularly using techniques like Electrospray Ionization (ESI) or Electron Impact (EI), provides highly accurate mass measurements that can determine the exact elemental composition of the molecular ion. chemrxiv.orgrsc.orgnih.govmdpi.commdpi.comresearchgate.netacs.orgnih.govuni-muenchen.de This is essential for confirming the molecular formula of synthesized this compound derivatives. Studies frequently report HRMS data, comparing the calculated mass-to-charge ratio with the experimentally found value to validate the compound's identity. chemrxiv.orgrsc.orgnih.govmdpi.comresearchgate.net

Interactive Table 3: Representative HRMS Data for Selected Azetidine Derivatives

| Compound | Ion Type | Calculated m/z | Found m/z | Source |

| 1-Benzhydryl-N-octylthis compound | [M+H]⁺ | 351.2800 | 351.2794 | chemrxiv.org |

| N,N-diallyl-1-benzhydrylthis compound | [M+H]⁺ | 319.2174 | 319.2171 | chemrxiv.org |

| tert-Butyl 3-((5-chloro-1H-indol-2-yl)sulfonyl)azetidine-1-carboxylate | [M+Na]⁻ | 393.0652 | 393.0638 | rsc.org |

| tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(azetidin-1-yl)azetidine-1-carboxylate | [M+H]⁺ | 285.1809 | 285.1809 | nih.govmdpi.com |

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the presence of specific functional groups within the this compound structure and its derivatives by analyzing the vibrational modes of the molecules. rsc.orggoogle.commdpi.comjmchemsci.comtandfonline.comresearchgate.netsciencescholar.usjmchemsci.comacs.orgnih.govrsc.orgfrontiersin.orgbeilstein-journals.org Characteristic absorption bands in the IR spectrum correspond to the stretching and bending vibrations of bonds such as N-H (amine), C-H (aliphatic and aromatic), C=C, C=O (if present in substituents), and C-N.

For this compound and its derivatives, important IR absorptions include those for the N-H stretching vibration of the amine group, typically appearing in the region of 3300-3500 cm⁻¹. jmchemsci.comjmchemsci.comrsc.org The C-H stretching vibrations of the azetidine ring and any alkyl or aryl substituents are also observed. jmchemsci.comsciencescholar.usjmchemsci.com The presence of carbonyl groups in substituted azetidines is indicated by a strong absorption band around 1650-1750 cm⁻¹. rsc.orgnih.govmdpi.comjmchemsci.comtandfonline.comsciencescholar.usjmchemsci.com

Interactive Table 4: Characteristic IR Absorption Bands for Azetidine Derivatives

| Functional Group | Characteristic IR Absorption (νmax, cm⁻¹) | Notes | Source |

| N-H (Amine) | 3200-3500 | Can appear as sharp or broad bands. | jmchemsci.comjmchemsci.comrsc.org |

| C=O (Carbonyl) | 1650-1750 | Position depends on the type of carbonyl. | rsc.orgnih.govmdpi.comjmchemsci.comtandfonline.comsciencescholar.usjmchemsci.com |

| C-H (Aliphatic) | 2800-3000 | Multiple bands. | jmchemsci.comsciencescholar.usjmchemsci.com |

| C-H (Aromatic) | >3000 | Multiple bands. | jmchemsci.comsciencescholar.us |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. mdpi.comnih.govbham.ac.ukacs.orgresearchgate.netpsu.edufrontiersin.orgrsc.org If a crystalline sample of this compound or its derivative can be obtained, X-ray diffraction can provide unambiguous confirmation of the molecular structure and stereochemistry.

Studies have utilized X-ray crystallography to confirm the structures of various azetidine derivatives. mdpi.comnih.govbham.ac.ukacs.orgpsu.edufrontiersin.orgrsc.org This technique is particularly valuable for confirming the relative and absolute stereochemistry of chiral azetidine compounds. For example, X-ray analysis has been used to confirm the stereochemistry of 2-oxazolines derived from 3-amido-2-phenyl azetidines mdpi.com and the trans-stereochemistry of certain pyrrolidines synthesized from azetidine precursors. rsc.org It has also been applied to determine the structure of azetidine N-oxides psu.edu and azetidine-containing Janus kinase (JAK) inhibitors in complex with JAK2. acs.org

Interactive Table 5: Examples of Azetidine Derivatives Characterized by X-ray Crystallography

| Compound | Key Structural Information Confirmed by X-ray Crystallography | Source |

| 2-Oxazolines derived from 3-amido-2-phenyl azetidines | Regiospecificity and cis stereochemistry of the oxazoline (B21484) ring. | mdpi.com |

| Azetidine N-oxide derivative | Formation as a single diastereoisomer with an intramolecular hydrogen bond. | psu.edu |

| Azetidine-containing JAK inhibitors | Precise 3D structure, including interactions within protein complexes. | acs.org |

| trans-Pyrrolidines synthesized from azetidine precursors | Relative trans-stereochemistry. | rsc.org |

| Palladium(II) and Platinum complexes of amino-substituted azetidines | Crystal structures of the metal complexes, confirming coordination geometry and ligand binding. | frontiersin.org |

| Azetidine itself | Crystal structure of the parent azetidine molecule in the asymmetric unit. | researchgate.net |

| Conjugated imine isolated from a gold-catalyzed reaction of a sulfonamide | Structure elucidation when expected azetidin-3-one (B1332698) was not formed. | nih.gov |

| γ-lactam derivatives synthesized from iodocyclisation of homoallylamines | Structure and relative stereochemistry of single diastereomers, including one example with an azetidine ring. | bham.ac.uk |

Biosynthetic Pathways and Natural Occurrence of Azetidine Structures

Isolation and Identification of Azetidine-Containing Natural Products

Azetidine (B1206935) structures have been identified in natural products isolated from various sources, including plants, microorganisms, and marine organisms. One well-known example is azetidine-2-carboxylic acid (AZE), a nonproteinogenic amino acid first discovered in plants such as lilies, poincianas, and sugar beets. researchgate.netacs.org AZE is structurally similar to proline but contains a four-membered ring instead of a five-membered one. acs.org It is known to exhibit allelopathic properties in plants and can be toxic to other organisms due to its misincorporation into proteins in place of proline. acs.org

Marine sponges have also yielded azetidine-containing natural products. For instance, penaresidins A and B, alkaloids with an unusual 2,3,4-trisubstituted azetidine core, were isolated from the marine sponge Penares sp. in 1991. chemrxiv.org These compounds are considered members of the sphingolipid class of natural products. chemrxiv.org Another related azetidine-containing compound, penazetidine A, was later isolated from the sponge Penares sollasi. chemrxiv.org

Other naturally occurring azetidines include the vioprolides, which are antifungal and cytotoxic peptolides, and certain polyoxins (A, F, H, and K), which are peptide nucleosides with antifungal and antiparasitic activities. core.ac.uk These polyoxins are thought to be involved in cell wall chitin (B13524) biosynthesis. core.ac.uk Azabicyclene, an azetidine-containing natural product, has been identified in the human pathogen Pseudomonas aeruginosa. nih.govacs.org

Proposed Biosynthetic Mechanisms for Azetidine Ring Formation

The biosynthesis of the strained azetidine ring presents significant challenges, and the mechanisms involved are not as well-understood as those for other cyclic structures. researchgate.netresearchgate.net However, research has begun to shed light on some of the proposed pathways.

One mechanism identified for the formation of azetidine-2-carboxylic acid (AZE) in Pseudomonas aeruginosa PAO1 involves the cyclization of S-adenosyl-L-methionine (AdoMet). acs.org In this pathway, L-methionine is first activated to form AdoMet by S-adenosylmethionine synthetase. acs.org Subsequently, L-AZE is produced from AdoMet by an enzyme identified as L-AZE synthetase, with 5′-methylthioadenosine (MTA) released as a byproduct. acs.org This represents an intramolecular 4-exo-tet cyclisation of AdoMet. researchgate.netresearchgate.net

Another conceptual strategy for ring expansion to form azetidines from smaller rings, such as aziridines (three-membered rings), involves inducing a nih.govresearchgate.net-Stevens rearrangement via the formation of an ammonium (B1175870) ylide. nih.govchemrxiv.org While this has been explored in synthetic chemistry and with engineered enzymes, it provides a potential conceptual link to how ring size manipulation might occur in nature. nih.govchemrxiv.org

The biosynthesis of other azetidine-containing natural products, such as the penaresidins, likely involves different mechanisms, potentially including the hydroamination of a pendant primary amine to an alkene to form the azetidine core, as suggested for the penaresidins which are analogs of sphingosine. chemrxiv.org

Enzymatic Systems Involved in Azetidine Biosynthesis

Specific enzymatic systems are responsible for catalyzing the formation of the azetidine ring in natural products. In the case of azetidine-2-carboxylic acid (AZE) biosynthesis in Pseudomonas aeruginosa, the enzyme L-AZE synthetase, encoded by the azeJ gene (PA3335), has been identified as catalyzing the crucial cyclization step of AdoMet. acs.org Structural and biochemical analyses of AZE synthases, such as AzeJ and VioH, have provided insights into their catalytic mechanisms, revealing that they catalyze the intramolecular 4-exo-tet cyclisation of S-adenosylmethionine. researchgate.netresearchgate.net These enzymes are a type of S-adenosylmethionine (SAM) lyase. researchgate.net

For other azetidine-containing natural products, the enzymes involved are still being investigated. The biosynthesis of azabicyclene in Pseudomonas aeruginosa involves a gene cluster that includes an unusual nonribosomal peptide synthetase (NRPS) designated AzeB and a flavin-containing monooxygenase (FMO) designated AzeC, both of which have been shown to be essential for azabicyclene biosynthesis. nih.gov This suggests that NRPS-mediated pathways can be involved in assembling azetidine-containing peptides. nih.gov

The study of these enzymatic systems is crucial for understanding the complex biochemical reactions that lead to the formation of strained azetidine rings in nature and may open avenues for the biocatalytic synthesis of these structures. researchgate.netnih.gov

Conclusion and Future Research Directions

Summary of Current Advances in Azetidin-3-amine Chemistry

The field of this compound chemistry has witnessed significant progress, solidifying its role as a "privileged structure" in contemporary medicinal chemistry. chemrxiv.orgchemrxiv.org Long considered synthetically challenging due to inherent ring strain, recent breakthroughs have rendered this valuable motif more accessible for research and development. nih.govacs.org A pivotal advance has been the development of a straightforward, single-step synthesis of azetidine-3-amines from the commercially available and bench-stable 1-benzhydrylazetidin-3-yl methanesulfonate. acs.orgacs.org This "mix-and-heat" methodology involves the direct displacement of the mesylate group with a wide array of primary and secondary amines, demonstrating broad functional group tolerance and proving effective for late-stage functionalization of complex molecules, including approved drugs. nih.govacs.orgacs.org

The reactivity of the azetidine (B1206935) core, which is governed by a ring strain of approximately 25.4 kcal/mol, is more stable than aziridines, allowing for easier handling while still enabling unique chemical transformations. rsc.orgresearchwithrutgers.com Beyond synthesis, the utility of the azetidine-3-amine scaffold has been expanded. Notably, its incorporation as a 3-aminoazetidine (3-AAz) subunit has been shown to be an effective turn-inducing element, greatly facilitating the synthesis of small, head-to-tail cyclic peptides. nih.govresearchgate.net This application not only simplifies the synthesis of otherwise difficult-to-access macrocycles but also provides a handle for subsequent late-stage modifications via the azetidine nitrogen. nih.gov These advances collectively underscore the growing importance and applicability of azetidine-3-amines as versatile building blocks in organic synthesis and drug discovery.

Emerging Synthetic Methodologies and Reactivity Patterns for this compound

The synthetic toolkit for accessing azetidine-3-amines and their derivatives is rapidly expanding beyond traditional cyclization methods. A prominent emerging strategy is the strain-release difunctionalization of 1-azabicyclo[1.1.0]butanes (ABBs). acs.org This approach leverages the high ring strain of ABBs to react with a variety of reagents, enabling the modular and practical synthesis of highly substituted azetidines. acs.orgacs.org For instance, the reaction of ABBs with SF5-transfer reagents under mild, photochemically-induced radical conditions has opened access to a novel class of N-SF5 azetidines. acs.org

Other modern synthetic approaches are also gaining traction. Visible-light-mediated [2+2] photocycloaddition reactions, such as the aza Paternò–Büchi reaction, represent a powerful method for constructing the four-membered ring under mild conditions, often utilizing an iridium photocatalyst via a triplet energy transfer mechanism. semanticscholar.orgnih.govchemrxiv.org

In terms of reactivity, controlled ring-opening reactions are a key pattern being exploited. The inherent strain of the azetidine ring can be harnessed to achieve selective bond cleavage under appropriate conditions. rsc.org For example, acid-mediated intramolecular ring-opening has been studied to understand the stability of these scaffolds. acs.org More synthetically useful are catalytic enantioselective ring-openings, where chiral hydrogen-bond donor catalysts can promote reactions with acyl halides to yield chiral products with high enantiomeric excess. acs.org This strategic "build and release" approach, sometimes involving photochemical ring closure followed by a strain-release ring-opening, allows for the creation of complex, functionalized acyclic structures from the azetidine template. beilstein-journals.org

Table 1: Comparison of Synthetic Methodologies for Azetidine-3-Amine Derivatives

| Methodology | Precursor | Key Features | Reaction Type | Reference |

| Nucleophilic Displacement | 1-Benzhydrylazetidin-3-yl methanesulfonate | Operationally simple, "mix-and-heat", good for late-stage functionalization. | SN2 Displacement | acs.orgacs.org |

| Strain-Release | 1-Azabicyclo[1.1.0]butanes (ABBs) | Modular, accesses highly substituted and novel derivatives (e.g., N-SF5). | Radical/Polar Addition | acs.orgacs.org |

| Photocycloaddition | Imines and Alkenes | Visible-light mediated, mild conditions, forms the core ring structure. | [2+2] Cycloaddition | nih.govchemrxiv.org |

| Intramolecular Aminolysis | cis-3,4-Epoxy amines | Lewis-acid catalyzed (La(OTf)3), regioselective. | Ring-Closing | frontiersin.orgnih.gov |

Prospects for Novel Academic Applications and Derivative Discovery

The enhanced accessibility and deeper understanding of this compound are paving the way for its use in novel academic and industrial applications. As a conformationally restricted scaffold, it serves as a valuable tool in chemical biology and medicinal chemistry to probe and define the structure-activity relationships of bioactive molecules. mdpi.com The prospects for derivative discovery are significant, with the core structure acting as a versatile template for creating libraries of diverse compounds.

One of the most promising areas is the continued development of azetidine-containing peptidomimetics. The demonstrated ability of the 3-aminoazetidine subunit to act as a turn-inducer and improve proteolytic stability opens the door to designing novel cyclic peptides with enhanced therapeutic properties. nih.gov Further exploration of this concept could lead to new classes of peptide-based drugs.

Furthermore, the discovery of novel derivatives through emerging synthetic methods is expanding the accessible chemical space. The synthesis of N-SF5 azetidines, for example, introduces a class of compounds with potential as bioisosteric replacements for common functional groups like N-tBu, offering a new strategy to modulate the pharmacokinetic profiles of drug candidates. acs.orgacs.org The ability to perform late-stage functionalization on the azetidine nitrogen after peptide cyclization allows for the attachment of probes, dyes, or other functionalities, creating powerful tools for academic research into biological processes. nih.govresearchgate.net

Challenges and Opportunities in this compound Research

Despite recent progress, challenges in this compound chemistry remain, which in turn create significant research opportunities.

Challenges:

Synthetic Generality and Stereocontrol: While methods like the single-step displacement are practical, developing broadly applicable, catalytic, and highly stereoselective syntheses for complex, polysubstituted azetidine-3-amines remains a key challenge. medwinpublishers.comuni-muenchen.de

Ring Strain and Stability: The inherent ring strain that makes azetidines usefully reactive also renders them susceptible to undesired decomposition pathways, particularly under acidic conditions. acs.org A deeper understanding of these degradation mechanisms is needed to design more robust derivatives for various applications.

Handling of Precursors: Some of the most powerful emerging methods rely on highly strained and potentially unstable precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), which can present handling and scalability challenges.

Opportunities:

New Catalytic Systems: The development of novel catalysts for both the synthesis and functionalization of the azetidine ring is a major opportunity. This includes new catalysts for enantioselective cycloadditions, C-H functionalization, and controlled ring-opening reactions.

Harnessing Ring Strain: The challenge of ring strain is also an opportunity. Designing new transformations that strategically leverage strain-release as the driving force can lead to the efficient synthesis of complex acyclic and heterocyclic structures that are otherwise difficult to access. beilstein-journals.org

Exploration of Novel Derivatives: There is a vast, underexplored chemical space centered on the azetidine-3-amine scaffold. The synthesis and evaluation of derivatives with novel substitution patterns or incorporation of unique functional groups (like the -SF5 group) could lead to the discovery of molecules with unique physical, chemical, and biological properties. acs.org

Applications in Materials Science: While the focus has been on medicinal chemistry, the rigid, well-defined geometry of the azetidine ring could be exploited in materials science, for example, in the design of polymers or chiral templates. rsc.org

Addressing these challenges and capitalizing on these opportunities will continue to drive innovation in the chemistry of this important four-membered heterocycle.

常见问题

Basic Question: What critical safety precautions are required when handling Azetidin-3-amine in laboratory settings?

Methodological Answer:

- Engineering Controls: Use fume hoods or local exhaust ventilation to minimize inhalation exposure to vapors or aerosols .

- Personal Protective Equipment (PPE):

- Wear nitrile gloves (tested for compatibility) and safety goggles with side shields. Face shields are recommended for bulk handling .

- Use lab coats and closed-toe shoes to prevent skin contact.

- Storage: Store in a dry environment at 2–8°C in airtight containers to prevent degradation or moisture absorption .

- Dust Mitigation: Avoid generating dust by using wet methods or closed systems during transfers .

Advanced Question: How can researchers design a synthetic route for this compound to minimize reactive byproduct formation?

Methodological Answer:

- Reaction Optimization:

- Byproduct Control:

- Safety Integration: Include real-time gas monitoring (e.g., for NOx or HBr) during exothermic steps, as combustion byproducts are hazardous .

Basic Question: What first-aid protocols are essential for accidental this compound exposure?

Methodological Answer:

- Inhalation: Immediately move to fresh air. Administer oxygen if breathing is labored; seek medical evaluation for respiratory irritation .

- Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing and monitor for delayed irritation .

- Eye Exposure: Rinse with lukewarm water for 15 minutes, ensuring eyelids are fully open. Consult an ophthalmologist .

Advanced Question: How can contradictions in reported physicochemical properties of this compound be resolved?

Methodological Answer:

- Systematic Review: Cross-reference primary literature to identify variables (e.g., purity, analytical methods) causing discrepancies. Use databases like PubChem or Reaxys for metadata .

- Controlled Replication: Reproduce synthesis and characterization under standardized conditions (e.g., NMR in deuterated solvents, HPLC with validated columns) .

- Data Validation: Apply statistical tools (e.g., ANOVA) to assess inter-study variability in melting points or solubility data .

Basic Question: What engineering controls are critical for safe this compound use?

Methodological Answer:

- Ventilation: Install fume hoods with face velocities ≥0.5 m/s to capture airborne particles .

- Dust Suppression: Use solvent-wet milling or closed-loop systems to prevent aerosolization during solid handling .

- Emergency Protocols: Equip labs with CO₂ fire extinguishers and eyewash stations accessible within 10 seconds .

Advanced Question: How to assess nitrosamine contamination risks in this compound APIs?

Methodological Answer:

- Supplier Audits: Use EMA-compliant questionnaires to evaluate raw material sourcing and process controls at supplier facilities .

- Analytical Screening: Perform GC-MS/MS analysis with limits of detection ≤1 ppm for nitrosamine derivatives (e.g., NDMA) .

- Process Validation: Spiking studies with nitrosamine precursors (e.g., secondary amines) to identify critical control points .

Basic Question: What are the recommended disposal methods for this compound waste?

Methodological Answer:

- Containment: Collect waste in UN-certified, chemically resistant containers labeled "Hazardous Azetidine Derivative" .

- Neutralization: Treat aqueous waste with dilute HCl (pH <3) to protonate the amine, reducing volatility .

- Regulatory Compliance: Follow EPA or local guidelines for incineration via licensed hazardous waste facilities .

Advanced Question: What strategies stabilize this compound in long-term storage for kinetic studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。